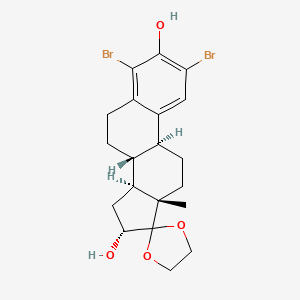
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is a synthetic organic compound with the molecular formula C20H24Br2O4 It is characterized by the presence of two bromine atoms and an ethylenedioxy group attached to an estratriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol typically involves multiple steps:
Bromination: The starting material, 17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4). This step introduces bromine atoms at the 2 and 4 positions of the estratriene ring.
Purification: The brominated product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of steroidal drugs and hormone analogs.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as hormone receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol involves its interaction with molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1,3,5(10)-estratriene-3,16alpha-diol: Lacks the ethylenedioxy group, which may affect its reactivity and biological activity.
17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol: Lacks the bromine atoms, potentially altering its chemical properties and applications.
Uniqueness
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is unique due to the presence of both bromine atoms and the ethylenedioxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(8'R,9'S,13'S,14'S,16'R)-2',4'-dibromo-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2O4/c1-19-5-4-10-11(14(19)9-16(23)20(19)25-6-7-26-20)2-3-12-13(10)8-15(21)18(24)17(12)22/h8,10-11,14,16,23-24H,2-7,9H2,1H3/t10-,11+,14-,16+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKVLVMQIYQXIM-IYFIKPEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
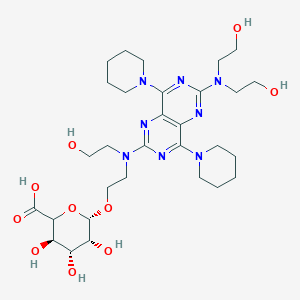
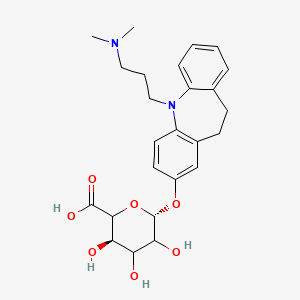
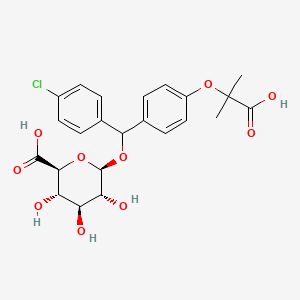

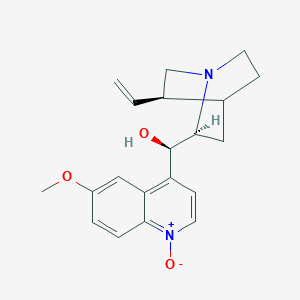

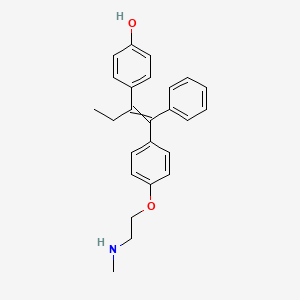
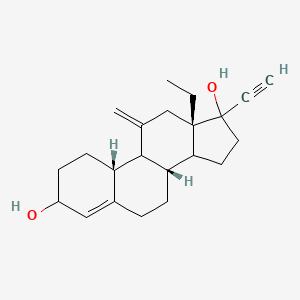
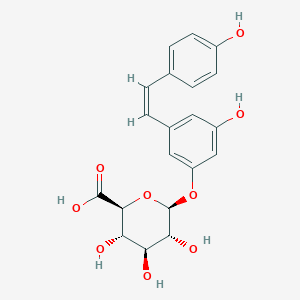
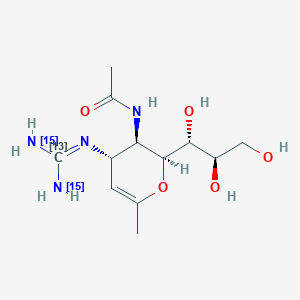
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)
![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)
